molecular formula C8H16ClNO6 B14532802 4-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate CAS No. 62581-11-7

4-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate

Cat. No.: B14532802
CAS No.: 62581-11-7
M. Wt: 257.67 g/mol
InChI Key: OZRVFBXQKRAWKV-UHFFFAOYSA-N
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Description

4-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is a chemical compound with the molecular formula C8H16NO2ClO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate typically involves the reaction of 1,1-dimethylpiperidin-1-ium-4-carboxylic acid with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

C8H16NO2+HClO4C8H16NO2ClO4\text{C8H16NO2} + \text{HClO4} \rightarrow \text{C8H16NO2ClO4} C8H16NO2+HClO4→C8H16NO2ClO4

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

4-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Dimethylpiperidin-1-ium chloride
  • 1,1-Dimethylpiperidin-1-ium-4-one iodide
  • 4-Diphenylacetoxy-1,1-dimethylpiperidinium

Uniqueness

4-Carboxy-1,1-dimethylpiperidin-1-ium perchlorate is unique due to its specific functional groups and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62581-11-7

Molecular Formula

C8H16ClNO6

Molecular Weight

257.67 g/mol

IUPAC Name

1,1-dimethylpiperidin-1-ium-4-carboxylic acid;perchlorate

InChI

InChI=1S/C8H15NO2.ClHO4/c1-9(2)5-3-7(4-6-9)8(10)11;2-1(3,4)5/h7H,3-6H2,1-2H3;(H,2,3,4,5)

InChI Key

OZRVFBXQKRAWKV-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCC(CC1)C(=O)O)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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